![molecular formula C16H18ClN5 B2970131 1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 612523-77-0](/img/structure/B2970131.png)
1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Description
“1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of organic compounds known as 4-benzylpiperidines . These are organic compounds containing a benzyl group attached to the 4-position of a piperidine . It’s also related to the class of pyrimidines .
Scientific Research Applications
Inhibitor of Protein Kinase B (Akt)
This compound has been found to be a selective, orally active inhibitor of Protein Kinase B (Akt), an important component of intracellular signaling pathways regulating growth and survival . The compound provided ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Antitumor Agent
Due to its inhibitory effects on Protein Kinase B (Akt), this compound has potential as an antitumor agent . Signaling through PKB is frequently deregulated in cancer, and inhibitors of PKB therefore have potential as antitumor agents .
Modulator of Biomarkers
Representative compounds modulated biomarkers of signaling through PKB in vivo and strongly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses .
Inhibitor of CDK2
The compound has been found to be a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Antiproliferative Agent
The compound has shown significant antiproliferative activity against various cell lines . It has shown superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .
Apoptosis Inducer
The compound has been found to induce apoptosis within HCT cells . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells .
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5/c1-3-21(4-2)15-14-9-20-22(16(14)19-11-18-15)10-12-5-7-13(17)8-6-12/h5-9,11H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOAELCHSHUBFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC=NC2=C1C=NN2CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801323528 |
Source
|
Record name | 1-[(4-chlorophenyl)methyl]-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
25.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24804583 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-chlorobenzyl)-N,N-diethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
CAS RN |
612523-77-0 |
Source
|
Record name | 1-[(4-chlorophenyl)methyl]-N,N-diethylpyrazolo[3,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801323528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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